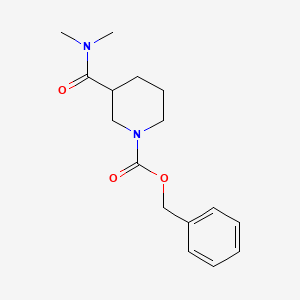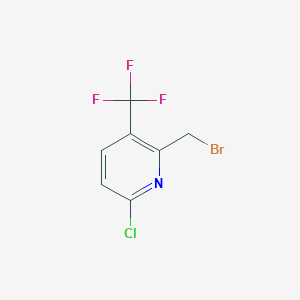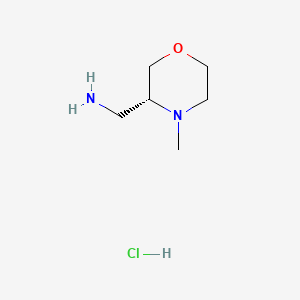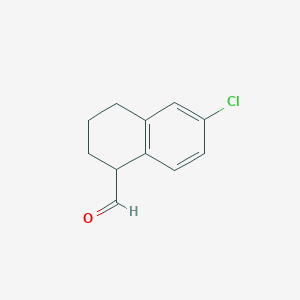
6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H11ClO It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 6th position and an aldehyde group at the 1st position of the tetrahydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde typically involves the chlorination of 1,2,3,4-tetrahydronaphthalene followed by formylation. One common method includes:
Chlorination: 1,2,3,4-tetrahydronaphthalene is reacted with chlorine gas in the presence of a catalyst such as ferric chloride to introduce the chlorine atom at the 6th position.
Formylation: The chlorinated product is then subjected to formylation using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride to introduce the aldehyde group at the 1st position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed:
Oxidation: 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic properties.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 6-Chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chlorine atom may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
類似化合物との比較
6-Chloro-1,2,3,4-tetrahydronaphthalene: Lacks the aldehyde group, making it less reactive in certain synthetic applications.
6-Chloro-3,4-dihydro-2(1H)-naphthalenone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde: Lacks the chlorine atom, affecting its chemical properties and reactivity.
特性
分子式 |
C11H11ClO |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
6-chloro-1,2,3,4-tetrahydronaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C11H11ClO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h4-7,9H,1-3H2 |
InChIキー |
DFCXJYJCPFUTKB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=C(C=C2)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12333292.png)

![1,3-Di([2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B12333297.png)
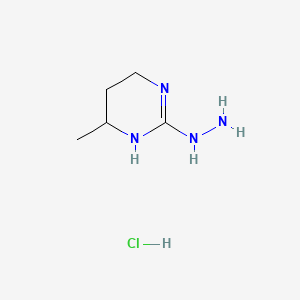
![Pyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B12333300.png)
![1,3-Benzodioxole-5-acetic acid, alpha-[2-(4-methoxyphenyl)-2-oxo-1-[(3,4,5-trimethoxyphenyl)methyl]ethylidene]-, sodium salt (1:1)](/img/structure/B12333307.png)
![2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B12333331.png)
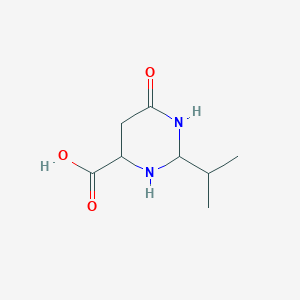
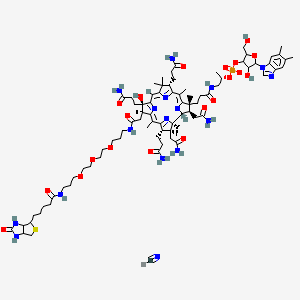
![4-[4-[[(2S)-3-amino-2-hydroxypropyl]amino]phenyl]morpholin-3-one](/img/structure/B12333341.png)
